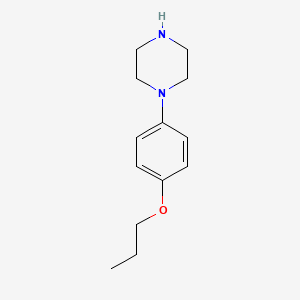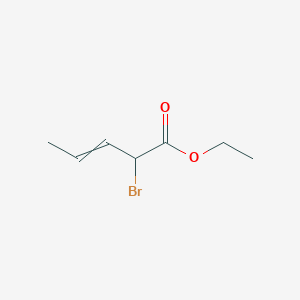![molecular formula C14H22O4 B12558158 2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) CAS No. 143149-10-4](/img/structure/B12558158.png)
2,2'-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is an organic compound with a complex structure that includes two 3,4-dihydro-2H-pyran rings connected by an ethane-1,2-diylbis(oxymethylene) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) typically involves the reaction of 3,4-dihydro-2H-pyran with ethane-1,2-diol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and as a protective group in peptide synthesis.
Mécanisme D'action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The specific pathways involved depend on the nature of the reaction and the reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylene glycol, diacetate: This compound has a similar ethane-1,2-diylbis(oxymethylene) structure but with different functional groups.
Butane-1,4-diol diglycidyl ether: This compound has a similar bis(oxymethylene) structure but with different ring systems.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxymethylene)]di(3,4-dihydro-2H-pyran) is unique due to its specific combination of 3,4-dihydro-2H-pyran rings and ethane-1,2-diylbis(oxymethylene) linker. This structure imparts distinct chemical and physical properties, making it valuable for various applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
143149-10-4 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
2-[2-(3,4-dihydro-2H-pyran-2-ylmethoxy)ethoxymethyl]-3,4-dihydro-2H-pyran |
InChI |
InChI=1S/C14H22O4/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14/h3-4,7-8,13-14H,1-2,5-6,9-12H2 |
Clé InChI |
MVXDNDWEXFAWNV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC=C1)COCCOCC2CCC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)




![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)


![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)



